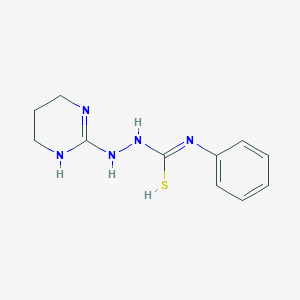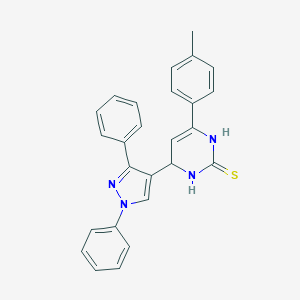![molecular formula C28H20N4O2 B292901 (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone](/img/structure/B292901.png)
(5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone, also known as FPP, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPP has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The mechanism of action of (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in the regulation of inflammation and metabolism.
Biochemical and Physiological Effects
(5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone inhibits the activity of COX-2 and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone exhibits anti-inflammatory and analgesic effects in animal models of inflammation and pain. Furthermore, (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
(5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone has several advantages as a potential therapeutic agent. It exhibits potent anti-inflammatory, analgesic, and antitumor effects, making it a potential candidate for the treatment of various diseases. (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone is also relatively easy to synthesize, making it a viable option for large-scale production. However, there are also limitations to the use of (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone in lab experiments. The mechanism of action of (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone has not yet been tested in human clinical trials, which makes it difficult to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone. First, further studies are needed to elucidate the mechanism of action of (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone. This will allow for the development of more potent and specific (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone analogues that can be used for the treatment of specific diseases. Second, (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone should be tested in human clinical trials to determine its safety and efficacy in humans. Finally, (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone should be evaluated for its potential use in combination with other therapeutic agents to enhance its therapeutic effects.
Synthesemethoden
The synthesis of (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone involves the condensation of 5-amino-3-methyl-1,4-diphenylfuro[2,3-b]pyrazole-6-carboxylic acid with benzaldehyde in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps to obtain pure (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone. The synthesis of (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
(5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone has been extensively studied for its potential therapeutic applications. In particular, (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone has shown promising results in the treatment of various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone has also been shown to exhibit analgesic effects, making it a potential candidate for the treatment of chronic pain. Furthermore, (5-amino-3-methyl-1,4-diphenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone has been shown to have antitumor effects, making it a potential candidate for cancer therapy.
Eigenschaften
Molekularformel |
C28H20N4O2 |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
(10-amino-6-methyl-4,8-diphenyl-12-oxa-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7,10-pentaen-11-yl)-phenylmethanone |
InChI |
InChI=1S/C28H20N4O2/c1-17-21-22(18-11-5-2-6-12-18)23-24(29)26(25(33)19-13-7-3-8-14-19)34-28(23)30-27(21)32(31-17)20-15-9-4-10-16-20/h2-16H,29H2,1H3 |
InChI-Schlüssel |
XBBINPLWAIAMIQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(=C3C(=C(OC3=N2)C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
CC1=NN(C2=NC3=C(C(=C12)C4=CC=CC=C4)C(=C(O3)C(=O)C5=CC=CC=C5)N)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![diethyl 2-({[3-(trifluoromethyl)anilino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B292824.png)
![N-(3,4-dichlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide](/img/structure/B292825.png)

![4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292827.png)
![5-(1,3-diphenyl-1H-pyrazol-4-yl)-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B292828.png)
![4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B292829.png)

![Diethyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3,4-dicarboxylate](/img/structure/B292832.png)
![2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide](/img/structure/B292833.png)
![N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide](/img/structure/B292834.png)
![3-[(2-oxopropyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide](/img/structure/B292836.png)
![6-Acetyl-5-hydroxy-1,3-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B292837.png)
![1-(4-chlorophenyl)-2-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone](/img/structure/B292838.png)
![8-Acetyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl 4-fluorobenzyl sulfide](/img/structure/B292839.png)